molecular formula C8H4BrCl2FO B1411239 2',3'-Dichloro-5'-fluorophenacyl bromide CAS No. 1806280-51-2

2',3'-Dichloro-5'-fluorophenacyl bromide

Cat. No.: B1411239
CAS No.: 1806280-51-2
M. Wt: 285.92 g/mol
InChI Key: WFLVJWKPKYMMRF-UHFFFAOYSA-N
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Description

2',3'-Dichloro-5'-fluorophenacyl bromide is a halogenated aromatic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phenacyl group with chlorine and fluorine atoms at specific positions on the benzene ring, contributing to its reactivity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',3'-Dichloro-5'-fluorophenacyl bromide typically involves halogenation reactions starting from phenacyl bromide. The process may include the following steps:

  • Halogenation: Chlorination and fluorination of phenacyl bromide using appropriate halogenating agents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.

  • Purification: The resulting compound is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2',3'-Dichloro-5'-fluorophenacyl bromide undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding phenolic derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced phenacyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed, often in polar solvents.

Major Products Formed:

  • Oxidation Products: Phenolic derivatives and carboxylic acids.

  • Reduction Products: Reduced phenacyl derivatives.

  • Substitution Products: Substituted phenacyl bromides and aminophenacyl bromides.

Scientific Research Applications

2',3'-Dichloro-5'-fluorophenacyl bromide finds applications in various scientific fields:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2',3'-Dichloro-5'-fluorophenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

2',3'-Dichloro-5'-fluorophenacyl bromide is compared with other similar halogenated phenacyl compounds, such as 2',3'-Dibromo-4'-fluorophenacyl bromide and 2-Bromo-2',6'-dichloro-3'-fluorophenacyl bromide These compounds share structural similarities but differ in their halogen positions, leading to variations in reactivity and applications

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Properties

IUPAC Name

2-bromo-1-(2,3-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLVJWKPKYMMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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